molecular formula C11H15BrO B14378632 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene CAS No. 89368-25-2

2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene

Cat. No.: B14378632
CAS No.: 89368-25-2
M. Wt: 243.14 g/mol
InChI Key: UQLRQQIVUQKGKS-UHFFFAOYSA-N
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Description

2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and an isopropyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene can be achieved through electrophilic aromatic substitution reactions. The bromine atom can be introduced by bromination using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) . The methoxy group can be introduced through methylation using methanol (CH₃OH) and a strong acid like sulfuric acid (H₂SO₄) . The methyl group can be added via Friedel-Crafts alkylation using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃) . The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl chloride (CH₃CHClCH₃) and aluminum chloride (AlCl₃) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, using efficient catalysts and reaction conditions to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br₂/FeBr₃

    Methylation: CH₃OH/H₂SO₄

    Friedel-Crafts Alkylation: CH₃Cl/AlCl₃ or CH₃CHClCH₃/AlCl₃

    Oxidation: KMnO₄

    Reduction: Zn/HCl

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-methoxy-4-methyl-1-(propan-2-yl)benzene is unique due to the combination of its substituents, which confer specific reactivity and properties.

Properties

CAS No.

89368-25-2

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

3-bromo-2-methoxy-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrO/c1-7(2)9-6-5-8(3)11(13-4)10(9)12/h5-7H,1-4H3

InChI Key

UQLRQQIVUQKGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)Br)OC

Origin of Product

United States

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